molecular formula C21H28ClNO2 B5009232 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride

Cat. No.: B5009232
M. Wt: 361.9 g/mol
InChI Key: IQUKKYJNGKRPBY-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-17(2)22(4)15-16-24-20(23)21(3,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,17H,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUKKYJNGKRPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-diphenylpropanoic acid with 2-[Methyl(propan-2-yl)amino]ethanol in the presence of a dehydrating agent to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate;hydrochloride is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

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